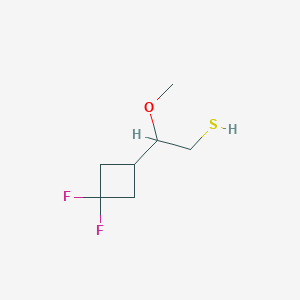
2-(3,3-Difluorocyclobutyl)-2-methoxyethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluorocyclobutyl)-2-methoxyethanethiol is an organic compound characterized by the presence of a difluorocyclobutyl ring, a methoxy group, and a thiol group
Aplicaciones Científicas De Investigación
2-(3,3-Difluorocyclobutyl)-2-methoxyethanethiol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)-2-methoxyethanethiol typically involves the following steps:
Formation of the Difluorocyclobutyl Ring: This can be achieved through the cyclopropanation of a suitable precursor, followed by fluorination to introduce the difluoro groups.
Introduction of the Methoxy Group: This step involves the reaction of the difluorocyclobutyl intermediate with a methoxy-containing reagent under appropriate conditions.
Addition of the Thiol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Difluorocyclobutyl)-2-methoxyethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the thiol to a sulfide.
Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluorocyclobutyl)-2-methoxyethanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, leading to modifications that affect their function. The difluorocyclobutyl ring can influence the compound’s stability and reactivity, while the methoxy group can affect its solubility and interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: Similar in structure but lacks the methoxy and thiol groups.
2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid: Contains a similar difluorocyclobutyl ring but has different functional groups.
Uniqueness
2-(3,3-Difluorocyclobutyl)-2-methoxyethanethiol is unique due to the combination of its difluorocyclobutyl ring, methoxy group, and thiol group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-methoxyethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2OS/c1-10-6(4-11)5-2-7(8,9)3-5/h5-6,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYPQGPSYBYACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide](/img/structure/B2749034.png)
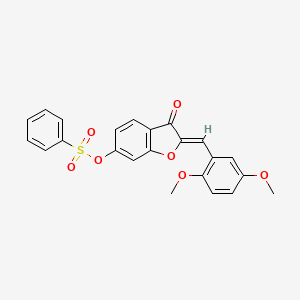

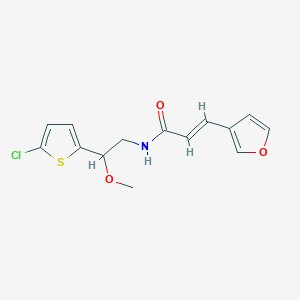

![5-chloro-2-(methylsulfanyl)-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyrimidine-4-carboxamide](/img/structure/B2749040.png)
![1-(4,4-Dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2749042.png)


![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2749045.png)
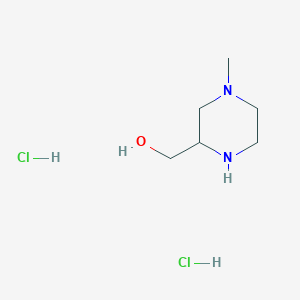
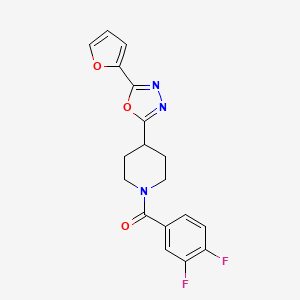

![(E)-4-chloro-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2749049.png)
